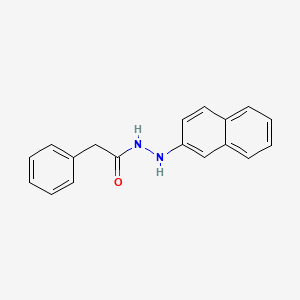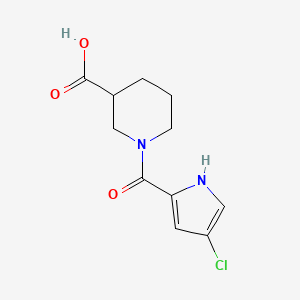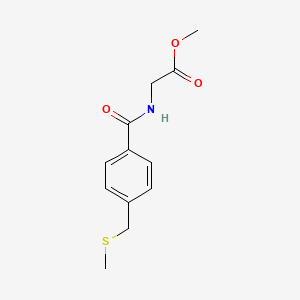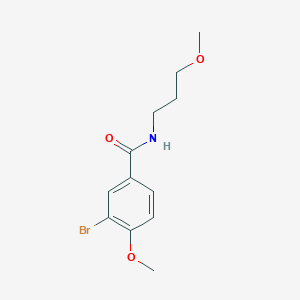
3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of benzamide, characterized by the presence of bromine, methoxy, and methoxypropyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide typically involves the bromination of 4-methoxybenzaldehyde followed by a series of reactions to introduce the methoxypropyl group and form the benzamide structure. One common method involves the following steps:
Formation of Benzamide: The brominated aldehyde is then reacted with an amine, such as 3-methoxypropylamine, under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and methoxypropyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the methoxy and methoxypropyl groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methoxy-N-propylbenzamide: Similar structure but with a propyl group instead of a methoxypropyl group.
4-Bromo-N-methoxy-3,N-dimethylbenzamide: Contains a dimethyl group instead of a methoxypropyl group.
3-Bromo-N-(3-methoxypropyl)-4-(1-methylethoxy)benzamide: Similar structure with an additional methylethoxy group.
Uniqueness
3-Bromo-4-methoxy-N-(3-methoxypropyl)benzamide is unique due to the presence of both bromine and methoxypropyl groups, which confer specific chemical and biological properties. These features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C12H16BrNO3 |
|---|---|
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C12H16BrNO3/c1-16-7-3-6-14-12(15)9-4-5-11(17-2)10(13)8-9/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
OXOUWZNDLXMDHA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC(=O)C1=CC(=C(C=C1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




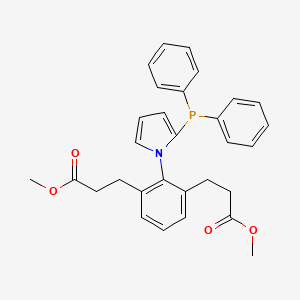


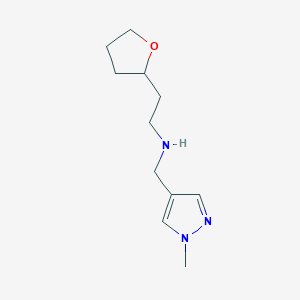

![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)
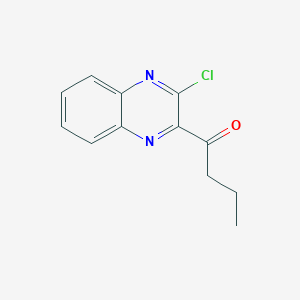
![n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B14916241.png)
